Functional Potency at Human 5-HT1B Receptors: Alniditan vs. Sumatriptan
Alniditan is a more potent functional agonist at the human 5-HT1B receptor than sumatriptan. In HEK 293 cells expressing cloned human 5-HT1B receptors, alniditan inhibited adenylyl cyclase with an IC50 of 1.7 nM, whereas sumatriptan exhibited an IC50 of 20 nM [1]. This represents a 10-fold greater potency for alniditan at the h5-HT1B receptor under identical assay conditions [1].
| Evidence Dimension | Functional agonist potency (cAMP inhibition) at human 5-HT1B receptor |
|---|---|
| Target Compound Data | IC50 = 1.7 nM |
| Comparator Or Baseline | Sumatriptan: IC50 = 20 nM; Dihydroergotamine: IC50 = 2 nM |
| Quantified Difference | Alniditan is 10-fold more potent than sumatriptan |
| Conditions | HEK 293 cells expressing cloned human 5-HT1B receptors; cAMP accumulation inhibition assay |
Why This Matters
This significant potency advantage at 5-HT1B receptors is critical for research applications requiring maximal 5-HT1B-mediated signaling efficacy, potentially allowing lower compound concentrations and reduced off-target interactions in experimental systems.
- [1] Lesage AS, Wouters R, Van Gompel P, Heylen L, Vanhoenacker P, Haegeman G, Luyten WH, Leysen JE. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines. Br J Pharmacol. 1998 Apr;123(8):1655-65. View Source
